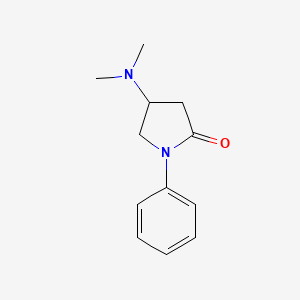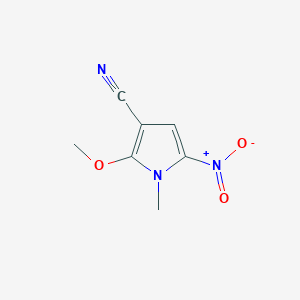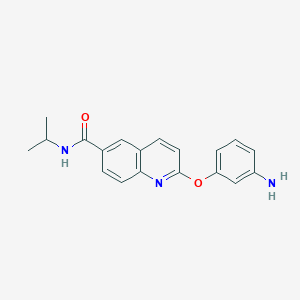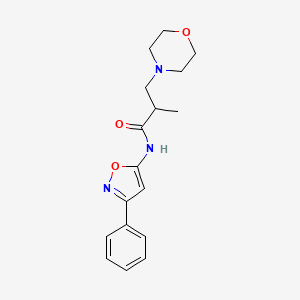![molecular formula C10H10N2O2 B12876617 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone is a heterocyclic compound featuring an oxazole ring fused with a benzene ring, and an ethanone group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under dehydrating conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity and biological activity.
2-(Benzo[d]oxazol-2-yl)aniline: Contains an aniline group instead of an ethanone group, leading to different chemical properties and applications.
Uniqueness: 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-3-2-4-8-10(7)12-9(5-11)14-8/h2-4H,5,11H2,1H3 |
Clave InChI |
PFCBBAVTERQVAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)OC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





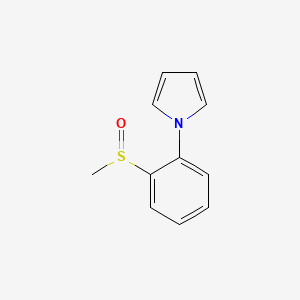

![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
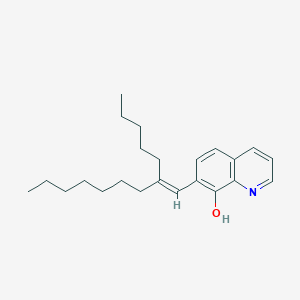
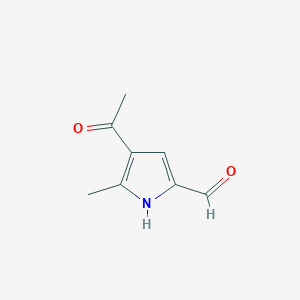
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

